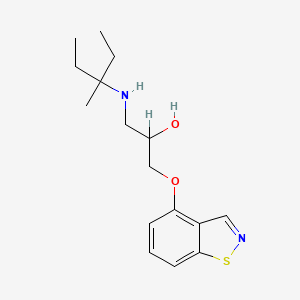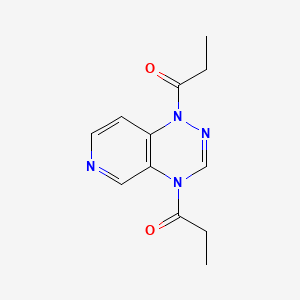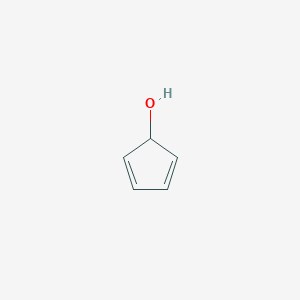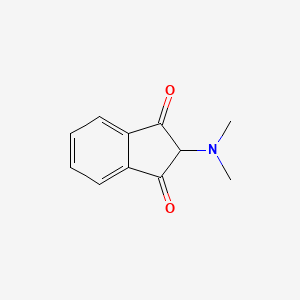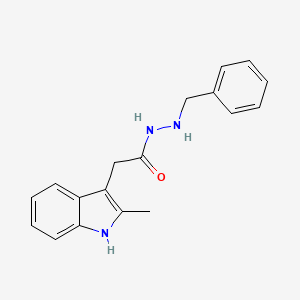
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone This compound is characterized by the presence of a hydrazide group attached to the indole ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide typically involves the reaction of indole-3-acetic acid with appropriate hydrazine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone precursor to form the indole ring . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures, often using aldehydes or ketones as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in plant growth regulation and its potential as a plant hormone analog.
Industry: It is used in the development of new materials with specific chemical properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-carbinol: A compound with anticancer properties, found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone analog used to promote root growth in cuttings.
The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
78123-16-7 |
|---|---|
Molekularformel |
C18H19N3O |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N'-benzyl-2-(2-methyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H19N3O/c1-13-16(15-9-5-6-10-17(15)20-13)11-18(22)21-19-12-14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
OIFSAWMMKWNGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NNCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
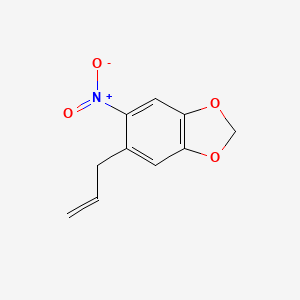


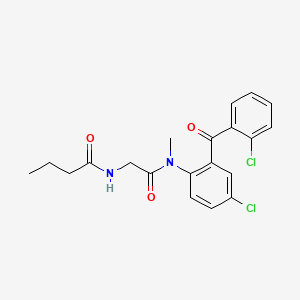

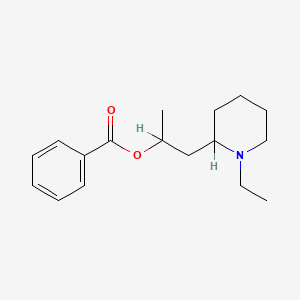
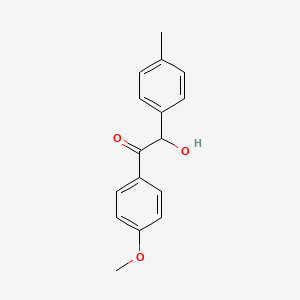
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
